molecular formula C10H9ClO3 B13127272 2-(3-Acetyl-2-chlorophenyl)aceticacid

2-(3-Acetyl-2-chlorophenyl)aceticacid

Cat. No.: B13127272
M. Wt: 212.63 g/mol
InChI Key: TYYQUIGRLHXGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Acetyl-2-chlorophenyl)acetic acid is an organic compound with a molecular formula of C10H9ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an acetyl group at the 3-position and a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetyl-2-chlorophenyl)acetic acid typically involves the acylation of 2-chlorophenylacetic acid. One common method is the Friedel-Crafts acylation reaction, where 2-chlorophenylacetic acid is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Acetyl-2-chlorophenyl)acetic acid can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetyl-2-chlorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-(3-Carboxy-2-chlorophenyl)acetic acid.

    Reduction: 2-(3-Hydroxy-2-chlorophenyl)ethanol.

    Substitution: 2-(3-Acetyl-2-aminophenyl)acetic acid or 2-(3-Acetyl-2-thiolphenyl)acetic acid.

Scientific Research Applications

2-(3-Acetyl-2-chlorophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-Acetyl-2-chlorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the acetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

2-(3-Acetyl-2-chlorophenyl)acetic acid can be compared with other similar compounds, such as:

    2-(3-Acetylphenyl)acetic acid: Lacks the chlorine substitution, which may affect its reactivity and biological activity.

    2-(3-Chlorophenyl)acetic acid:

    3-Acetyl-2-chlorobenzoic acid: Similar structure but with a different functional group arrangement, leading to distinct chemical and biological properties.

The uniqueness of 2-(3-Acetyl-2-chlorophenyl)acetic acid lies in the combination of the acetyl and chlorine substituents, which confer specific reactivity and potential for diverse applications.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

2-(3-acetyl-2-chlorophenyl)acetic acid

InChI

InChI=1S/C10H9ClO3/c1-6(12)8-4-2-3-7(10(8)11)5-9(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

TYYQUIGRLHXGFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1Cl)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.